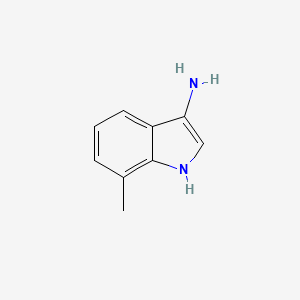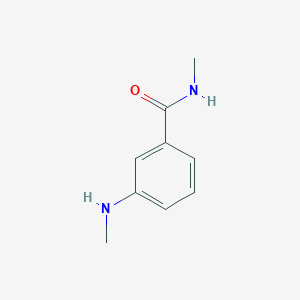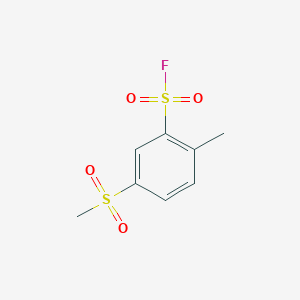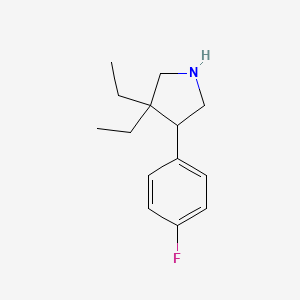
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid is a chemical compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes both propyl and isopropyl groups attached to the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Propyl and Isopropyl Groups: The propyl and isopropyl groups can be introduced through alkylation reactions. For instance, the furan ring can be treated with propyl halides and isopropyl halides in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the furan ring with carbon dioxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the alkyl groups are oxidized to form various products.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or reduce any double bonds present in the structure.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids with additional oxygen-containing functional groups.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products may include derivatives with various functional groups like halides, amines, or ethers.
Aplicaciones Científicas De Investigación
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, further modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: Lacks the propyl and isopropyl groups, making it less hydrophobic.
5-Methylfuran-3-carboxylic acid: Contains a methyl group instead of propyl and isopropyl groups.
2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups, differing in steric and electronic properties.
Uniqueness
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid is unique due to its specific alkyl substitutions, which influence its hydrophobicity, reactivity, and interaction with biological targets. These properties make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
5-propan-2-yl-2-propylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-4-5-9-8(11(12)13)6-10(14-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
BBKWUETZRAHAOL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=C(O1)C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)

amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
![N-(2-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13207077.png)


![2-[2-(2-Methylcyclopropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13207093.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)


![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)
